molecular formula C8HBrCl3FN2 B2417311 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline CAS No. 1698028-11-3

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Cat. No.: B2417311
CAS No.: 1698028-11-3
M. Wt: 330.36
InChI Key: MZPLLPUWIXCTEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline typically involves halogenation reactions. One common method includes the reaction of quinazoline derivatives with bromine, chlorine, and fluorine sources under controlled conditions . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 7-Bromo-2,4-dichloro-8-fluoroquinazoline
  • 7-Bromo-2,4,6-trichloroquinazoline
  • 7-Bromo-2,4,6-trifluoroquinazoline

Comparison: Compared to its similar compounds, 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring. This combination of halogens can result in distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-bromo-2,4,6-trichloro-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPLLPUWIXCTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBrCl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698028-11-3
Record name 7-bromo-2,4,6-trichloro-8-fluoroquinazoline
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